molecular formula C12H16BrNO3S B6643794 2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid

2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid

Cat. No.: B6643794
M. Wt: 334.23 g/mol
InChI Key: SDJGIIITDWMHKT-UHFFFAOYSA-N
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Description

2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid is a synthetic organic compound that features a brominated thiophene ring, an amide linkage, and a branched aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of scalable and environmentally friendly reagents and solvents would be prioritized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), targeting the carbonyl group to form alcohols.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions, often involving palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, acetic acid (CH₃COOH)

    Reduction: LiAlH₄, NaBH₄, ethanol (C₂H₅OH)

    Substitution: Palladium catalysts (Pd/C), amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its brominated thiophene ring makes it a versatile intermediate for cross-coupling reactions, facilitating the formation of carbon-carbon bonds in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the thiophene ring and the amide linkage suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound’s unique structure allows it to be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its ability to undergo various chemical modifications makes it valuable for creating customized materials with specific properties.

Mechanism of Action

The mechanism by which 2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiophene ring can participate in π-π interactions, while the amide group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromothiophene-3-carboxylic acid: Shares the brominated thiophene ring but lacks the amide and aliphatic chain.

    2-Ethylbutanoic acid: Contains the aliphatic chain but lacks the thiophene ring and amide linkage.

    Thiophene-3-carboxamide: Contains the thiophene ring and amide linkage but lacks the bromine atom and aliphatic chain.

Uniqueness

2-[[(5-Bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid is unique due to its combination of a brominated thiophene ring, an amide linkage, and a branched aliphatic chain. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields, making it distinct from its similar compounds.

Properties

IUPAC Name

2-[[(5-bromothiophene-3-carbonyl)amino]methyl]-2-ethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S/c1-3-12(4-2,11(16)17)7-14-10(15)8-5-9(13)18-6-8/h5-6H,3-4,7H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJGIIITDWMHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)C1=CSC(=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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